Cas no 100849-67-0 (Guanosine5'-(pentahydrogen tetraphosphate), P'''®3'-ester with adenosine (9CI))

Guanosine5'-(pentahydrogen tetraphosphate), P'''®3'-ester with adenosine (9CI) structure
100849-67-0 structure
Product name:Guanosine5'-(pentahydrogen tetraphosphate), P'''®3'-ester with adenosine (9CI)
CAS No:100849-67-0
MF:C20H28N10O20P4
MW:852.386366844177
CID:124258
PubChem ID:165343961

Guanosine5'-(pentahydrogen tetraphosphate), P'''®3'-ester with adenosine (9CI) Chemical and Physical Properties

Names and Identifiers

    • Guanosine tetraphosphate adenosine
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydr
    • 3'-ester with adenosine (9CI)
    • Guanosine5'-(pentahydrogen tetraphosphate), P'''&reg
    • DTXSID601148514
    • Guanosine 5'-(pentahydrogen tetraphosphate), P'''-->3'-ester with adenosine
    • 100849-67-0
    • Guanosine5'-(pentahydrogen tetraphosphate), P'''®3'-ester with adenosine (9CI)
    • Inchi: InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(46-18)1-44-51(36,37)48-53(40,41)50-54(42,43)49-52(38,39)45-2-7-11(32)13(34)19(47-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
    • InChI Key: SJXJAXXRDJWRCR-INFSMZHSSA-N
    • SMILES: OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1O)(=O)OP(OP(OP(OC[C@H]1O[C@@H](N2C=NC3C(NC(=NC2=3)N)=O)[C@H](O)[C@@H]1O)(O)=O)(O)=O)(O)=O

Computed Properties

  • Exact Mass: 852.04344
  • Monoisotopic Mass: 852.04318131g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 26
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 14
  • Complexity: 1650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -9.1
  • Topological Polar Surface Area: 450Ų

Experimental Properties

  • PSA: 449.65

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd